4-{[(5E)-4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate
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Overview
Description
4-{[(5E)-4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate is a complex organic compound that features a thiazolidine ring, a phenyl group, and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5E)-4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate typically involves multiple steps. One common approach is the condensation of a thiazolidine derivative with a benzenesulfonate precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{[(5E)-4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce more saturated thiazolidine derivatives.
Scientific Research Applications
4-{[(5E)-4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential as an enzyme inhibitor is being explored.
Medicine: Research is ongoing into its use as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(5E)-4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Pathways involved in its action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonate moiety and exhibit similar chemical properties.
Thiazolidine derivatives: Compounds with a thiazolidine ring structure have comparable reactivity and applications.
Uniqueness
4-{[(5E)-4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate is unique due to its combination of a thiazolidine ring and a benzenesulfonate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4S3/c18-15-14(23-16(22)17-15)10-11-6-8-12(9-7-11)21-24(19,20)13-4-2-1-3-5-13/h1-10H,(H,17,18,22)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXOAJCOJKBVOE-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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